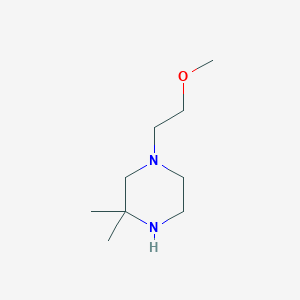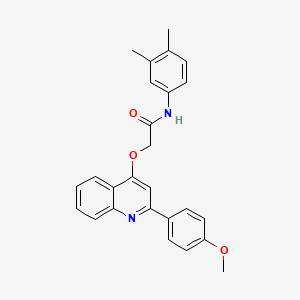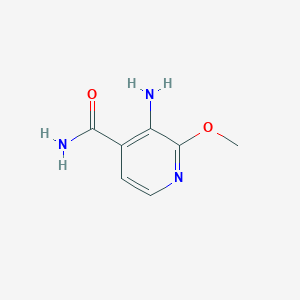
(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide, is a Schiff base derivative. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds and are known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with hydrazino and benzylidene moieties have been synthesized and characterized, indicating the relevance of such structures in chemical research.
Synthesis Analysis
The synthesis of Schiff bases similar to the compound of interest often involves green protocols, as seen in the synthesis of (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile dimethyl sulfoxide hemisolvate . This process typically includes the reaction of an aldehyde or ketone with a hydrazine derivative under mild conditions, which could be applicable to the synthesis of the compound . The green synthesis approach is advantageous for its environmental friendliness and potential for high yields.
Molecular Structure Analysis
The molecular structure of Schiff bases can be characterized using various spectroscopic techniques. For instance, the compound (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro-[1,2,4]triazole-3-thione was characterized by FT-IR, Raman, 1H and 13C-NMR, and UV–Vis studies . These techniques provide information on the vibrational frequencies, electronic structure, and geometrical parameters of the molecule. Similar methods would likely be used to analyze the molecular structure of (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide.
Chemical Reactions Analysis
The reactivity of Schiff bases can be studied using conceptual-DFT based global and local reactivity descriptors . These descriptors help in understanding the reactivity behavior of the molecule. Additionally, the molecular electrostatic potential (MEP) map can be calculated to identify reactive sites on the surface of the molecule. Frontier molecular orbital analysis is also useful for studying charge transfer within the molecule. These analyses would be pertinent to the compound to predict its reactivity and potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases can be deduced from their molecular structure and reactivity. For example, the crystal structure of (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile dimethyl sulfoxide hemisolvate was determined to be monoclinic with specific geometric parameters . The stability of the crystal structure was attributed to hydrogen bonding. Similar studies on the compound of interest would provide insights into its physical state, stability, and solubility, which are important for practical applications.
科学的研究の応用
Synthesis and Chemical Reactions
Research on compounds similar to "(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide" often focuses on their synthesis and the exploration of their chemical reactions. For instance, Mukaiyama and Yamaguchi (1966) investigated the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds, leading to the synthesis of α-dimethylaminobenzylidene derivatives and several heterocyclic compounds through cyclization reactions (Mukaiyama & Yamaguchi, 1966). Such research provides insight into the synthetic pathways that could be relevant for the synthesis of complex molecules including hydrazone derivatives.
Crystal Structure Analysis
The investigation of crystal structures and Hirshfeld surface analysis of hydrazone derivatives, as conducted by Purandara et al. (2018), reveals the molecular conformations and hydrogen-bonding patterns of these compounds. This type of study is crucial for understanding the physical and chemical properties of novel compounds (Purandara, Foro, & Thimme Gowda, 2018).
Antimicrobial Applications
Some derivatives have been studied for their antimicrobial properties. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. This suggests potential applications of related compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Nonlinear Optical Properties
The exploration of nonlinear optical properties of hydrazone derivatives indicates potential applications in photonic devices. Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, highlighting their suitability for optical limiting applications (Nair et al., 2022).
Corrosion Inhibition
Kumari, Shetty, and Rao (2017) studied the use of an aromatic hydrazide derivative as a corrosion inhibitor for mild steel in hydrochloric acid. Their research demonstrated the effectiveness of such compounds in protecting metal surfaces, indicating another practical application area (Kumari, Shetty, & Rao, 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-27-15-6-7-16(28-2)14(8-15)11-23-24-19(25)12-22-21(26)13-9-17(29-3)20(31-5)18(10-13)30-4/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWBHCKZYFLOU-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)

![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)
![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)
![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)